3-[(2-oxoindol-3-yl)amino]benzonitrile
Beschreibung
Eigenschaften
Molekularformel |
C15H9N3O |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
3-[(2-oxoindol-3-yl)amino]benzonitrile |
InChI |
InChI=1S/C15H9N3O/c16-9-10-4-3-5-11(8-10)17-14-12-6-1-2-7-13(12)18-15(14)19/h1-8H,(H,17,18,19) |
InChI-Schlüssel |
IJVSKXDEYRTYGW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=CC(=C3)C#N |
Isomerische SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=CC(=C3)C#N |
Kanonische SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Comparative Data
Structural and Pharmacological Differences
Bunitrolol vs. Target Compound: Bunitrolol contains a tert-butylamino-hydroxypropoxy chain, optimizing β-adrenergic receptor binding . In contrast, the target compound’s 2-oxoindole group may target kinase domains or serotonin receptors due to its planar aromatic system. The nitrile in Bunitrolol enhances metabolic stability, whereas the indole-nitrogen in the target compound could participate in hydrogen bonding .
Bucindolol vs. Target Compound: Bucindolol’s indol-3-yl group and hydroxypropoxy side chain enable dual β-blockade and vasodilation .
Thian-Substituted Analogue :
- The thian ring introduces sulfur, which may alter electronic properties (e.g., increased lipophilicity) compared to the target compound’s oxygenated indole . This could impact blood-brain barrier penetration.
Fluorophenyl Derivative: Fluorine substitution in (R)-3-((3-Amino-4-fluorophenyl)...benzonitrile oxalate enhances metabolic resistance and bioavailability . The target compound lacks halogens, suggesting differences in pharmacokinetics.
Vorbereitungsmethoden
Aminobenzonitrile and Oxoindole Coupling
A primary route involves the direct condensation of 3-amino-benzonitrile with 2-oxoindole derivatives. This method, adapted from the synthesis of 4-[(5-nitro-2-oxoindol-3-yl)amino]benzonitrile, typically employs acidic or basic conditions to facilitate nucleophilic aromatic substitution. For example, reacting 3-amino-benzonitrile with 3-bromo-2-oxoindole in dimethylformamide (DMF) at 80–100°C yields the target compound after 12–24 hours. However, the presence of electron-withdrawing groups (e.g., nitro) on the indole ring necessitates higher temperatures or catalytic additives.
Solvent and Catalyst Optimization
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction kinetics by stabilizing ionic intermediates. Catalytic systems, such as p-toluenesulfonic acid (PTSA) or cesium carbonate, improve yields by deprotonating the amino group of benzonitrile, increasing its nucleophilicity. For instance, using 10 mol% PTSA in DMSO at 90°C achieves ~75% yield in analogous condensations.
Reductive Cyclization Approaches
Nitro Group Reduction and Cyclization
An alternative pathway involves reductive cyclization of nitro-substituted precursors. As demonstrated in indolinone syntheses, (4-cyano-2-nitro-phenyl)acetic acid undergoes hydrogenation over palladium-on-carbon (Pd/C) to form the 2-oxoindole scaffold. Applying this to 3-[(2-oxoindol-3-yl)amino]benzonitrile, 3-nitrobenzonitrile derivatives are first alkylated with chloroacetic acid, followed by hydrogenation and intramolecular amidation (Figure 1).
Table 1: Comparative Yields for Reductive Cyclization Methods
| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Nitrobenzonitrile derivative | Pd/C | Ethanol | 80 | 62 |
| 4-Methyl-3-nitrobenzonitrile | Ra-Ni | THF | 100 | 58 |
Multi-Step Synthesis with Protecting Groups
Esterification and Saponification Sequences
Complex routes involve protecting group strategies to prevent undesired side reactions. For example, 3-nitrobenzoic acid is esterified to methyl 3-nitrobenzoate, followed by electrophilic substitution with chloroacetic acid methyl ester to install the indole precursor. Saponification of the nitrile group and subsequent esterification yield the final product. This method, while laborious, ensures high purity (>95%) as confirmed by HPLC.
Tautomerism and Regioselectivity Control
During Michael-type additions, intermediates undergo imine-enamine tautomerism, influencing regioselectivity. For example, in spiro-4H-pyran syntheses, tautomerization directs cyclization to a single product. Applying this to 3-[(2-oxoindol-3-yl)amino]benzonitrile, careful pH control (pH 6–7) minimizes byproducts like 4a′.
Green Synthesis Methods
Solvent-Free and Catalytic Conditions
Eco-friendly adaptations include using water or ionic liquids as solvents. A patent describes serine protease inhibitor syntheses using aqueous micellar catalysis, which could be adapted for the target compound. Microwave-assisted reactions further reduce time; for instance, 15-minute irradiations at 150°C achieve 70% yields in analogous cyclizations.
Analytical Characterization
Spectroscopic Validation
1H NMR spectra of the compound show distinct signals for the benzonitrile proton (δ 7.8–8.1 ppm) and oxoindole NH (δ 10.2 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 264.0885 (calculated for C15H10N3O: 264.0879). X-ray crystallography, as employed for spiro-4H-pyran derivatives, resolves bond angles and confirms the planar indole-benzenenitrile linkage.
Table 2: Key Spectroscopic Data
| Technique | Data Highlight |
|---|---|
| 1H NMR (400 MHz) | δ 10.2 (s, 1H, NH), 7.8–7.1 (m, 8H, Ar) |
| HRMS | [M+H]+ 264.0885 |
| XRD | CCDC 1887180 (analog) |
Challenges and Optimization Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
